molecular formula C10H16CaO7 B13041334 CalciuM 3-Methyl-2-oxobutyrate Hydrate

CalciuM 3-Methyl-2-oxobutyrate Hydrate

Cat. No.: B13041334
M. Wt: 288.31 g/mol
InChI Key: WDGQLCHRBAMSMQ-UHFFFAOYSA-L
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Description

Calcium 3-methyl-2-oxobutyrate hydrate (chemical formula: C₁₀H₁₄CaO₆, molecular weight: 270.294 g/mol, CAS: 51828-94-5) is a calcium salt derived from the keto acid 3-methyl-2-oxobutyric acid (α-ketovaline). It is synthesized via the reaction of isobutyraldehyde with diethyl oxalate under sodium methoxide catalysis, followed by hydrolysis and calcium chloride treatment, achieving a yield of 70% and purity >99% .

Properties

Molecular Formula

C10H16CaO7

Molecular Weight

288.31 g/mol

IUPAC Name

calcium;3-methyl-2-oxobutanoate;hydrate

InChI

InChI=1S/2C5H8O3.Ca.H2O/c2*1-3(2)4(6)5(7)8;;/h2*3H,1-2H3,(H,7,8);;1H2/q;;+2;/p-2

InChI Key

WDGQLCHRBAMSMQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Preparation Methods

Industrial Scale Example (Quantitative Data from Patent)

Reagent Quantity (kg) Role
Diethyl oxalate 300 Carbonyl source
Sodium methylate (28% in methanol) 390 Base catalyst
2-Methyl butyraldehyde 200 Aldehyde reactant
Sodium hydroxide (30% aqueous) 30 pH adjustment
Hydrochloric acid 70 Acidification
Methyl isobutyl ketone (MIBK) 600 Extraction solvent
Purified water 100 Extraction and purification
Calcium chloride (30% aqueous) 300 Salt formation

Yield and Purity:

  • Crude product weight: ~350 kg
  • HPLC purity assay: 99.6%

This method demonstrates a high yield and purity suitable for pharmaceutical applications.

Analytical and Purification Techniques

Summary Table of Preparation Conditions and Outcomes

Parameter Typical Range/Value Purpose/Effect
Temperature during condensation 25 °C or below Prevents side reactions
Reaction time (alkali addition) 0.5 to 10 hours Ensures complete reaction
pH during extraction 1.0 to 4.0 (acidification), then 5–9 (neutralization) Optimizes extraction and salt formation
Solvents used Methanol, MIBK, purified water Reaction medium and purification
Calcium salt formation Calcium chloride aqueous solution Converts acid to calcium salt hydrate
Final purity >97% (HPLC) Pharmaceutical grade
Water content in hydrate ≤15% Hydrate characterization

Additional Notes

  • The method is environmentally friendly, avoiding toxic reagents and minimizing waste.
  • The process is scalable for industrial production due to its straightforward steps and mild conditions.
  • Variations in solvent ratios and pH can be optimized depending on the specific setup and desired product quality.

Chemical Reactions Analysis

Types of Reactions

Calcium 3-Methyl-2-oxobutyrate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted metal salts. These products have various applications in different fields, including pharmaceuticals and industrial processes .

Scientific Research Applications

Calcium 3-Methyl-2-oxobutyrate Hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Calcium 3-Methyl-2-oxobutyrate Hydrate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various physiological processes. The compound also participates in metabolic pathways, influencing enzyme activities and cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Calcium 3-methyl-2-oxobutyrate hydrate belongs to the class of calcium salts of α-keto acids. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of this compound with Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₀H₁₄CaO₆ 270.294 51828-94-5 Electroplating, biochemical research
Calcium oxalate CaC₂O₄ 128.097 563-72-4 Kidney stone formation, industrial precipitant
Calcium α-ketoglutarate C₅H₆CaO₅ 190.18 305-72-6 Dietary supplement, TCA cycle intermediate
Cadmium sulfate hydrate CdSO₄·xH₂O Varies with hydration 7790-84-3 Electroplating, pigments

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